ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes . The benzothiazole ring system is a fused heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
The synthesis of ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate typically involves the cyclization of 2-aminobenzenethiol with appropriate reagents. One common method includes the condensation of 2-aminobenzenethiol with ethyl cyanoacetate, followed by cyclization in the presence of a base such as sodium ethoxide . Another approach involves the use of 2-aminobenzenethiol and ethyl chloroformate under basic conditions to form the desired benzothiazole derivative . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly reagents and conditions to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl 2-cyclopropaneamido-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-carboxylic acid: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-13(18)9-5-6-10-11(7-9)20-14(15-10)16-12(17)8-3-4-8/h5-8H,2-4H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPBBKSEVYMMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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